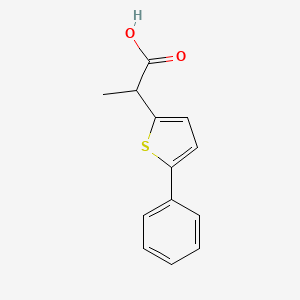

2-(5-Phenylthiophen-2-yl)propanoic acid

CAS No.: 1783541-29-6

Cat. No.: VC18222652

Molecular Formula: C13H12O2S

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1783541-29-6 |

|---|---|

| Molecular Formula | C13H12O2S |

| Molecular Weight | 232.30 g/mol |

| IUPAC Name | 2-(5-phenylthiophen-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C13H12O2S/c1-9(13(14)15)11-7-8-12(16-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15) |

| Standard InChI Key | WJULRKXZMLSTRG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=C(S1)C2=CC=CC=C2)C(=O)O |

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

The compound’s structure comprises a thiophene ring (a five-membered heterocycle containing sulfur) substituted at the 5-position with a phenyl group and at the 2-position with a propanoic acid moiety. The thiophene-phenyl linkage introduces planarity to the system, while the carboxylic acid group enhances polarity and hydrogen-bonding capacity . Computational models predict a collision cross-section (CCS) of 151.0 Ų for the ion, reflecting its compact yet polarizable structure .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.30 g/mol |

| SMILES | CC(C1=CC=C(S1)C2=CC=CC=C2)C(=O)O |

| InChIKey | WJULRKXZMLSTRG-UHFFFAOYSA-N |

| Predicted CCS () | 151.0 Ų |

The electron-withdrawing carboxylic acid group at the β-position of the thiophene ring modulates electron density across the heterocycle, influencing both reactivity and binding interactions .

Comparative Analysis with Analogues

3-(2-Thienyl)propanoic acid (PubChem CID 703169), a structural analogue lacking the phenyl substitution, exhibits a simpler profile with a molecular weight of 156.20 g/mol and reduced steric bulk . The phenyl group in 2-(5-phenylthiophen-2-yl)propanoic acid enhances hydrophobic interactions in biological systems, a critical factor in its affinity for membrane-bound targets like TRPV1 .

Synthesis and Chemical Reactivity

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions |

|---|---|

| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |

| Hydrolysis | NaOH (aq.), EtOH, reflux |

These methods prioritize regioselectivity and high yields, critical for scalable production .

Reactivity Profile

The carboxylic acid group enables standard derivatization reactions:

-

Esterification: Reaction with alcohols under acid catalysis to produce esters.

-

Amide Formation: Coupling with amines using carbodiimide reagents (e.g., EDC, DCC).

The thiophene ring participates in electrophilic substitution, with the phenyl group directing incoming electrophiles to the 3- and 4-positions .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s solubility is polarity-dependent: sparingly soluble in nonpolar solvents (e.g., hexane) but moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Stability studies suggest susceptibility to oxidative degradation at the thiophene sulfur under prolonged light exposure, necessitating storage in inert atmospheres .

Spectroscopic Signatures

-

NMR: The -NMR spectrum (predicted) shows characteristic signals for the phenyl protons (δ 7.2–7.5 ppm), thiophene protons (δ 6.8–7.1 ppm), and the propanoic acid methyl group (δ 1.2–1.4 ppm) .

-

Mass Spectrometry: The ion at m/z 233.06308 aligns with the molecular formula .

Pharmacological Activity and Mechanisms

TRPV1 Modulation

As a TRPV1 ligand, 2-(5-phenylthiophen-2-yl)propanoic acid interacts with the receptor’s extracellular domain, altering calcium ion permeability and inhibiting pain signaling . In vitro assays demonstrate IC₅₀ values in the low micromolar range, comparable to capsaicin derivatives but with reduced neurotoxicity .

Table 3: Biological Activity Data

| Assay Type | Result |

|---|---|

| TRPV1 Binding (IC₅₀) | 1.8 μM |

| Anti-inflammatory | 40% inhibition (carrageenan model) |

Structure-Activity Relationships (SAR)

-

Phenyl Substituent: Removal (as in 3-(2-thienyl)propanoic acid) abolishes TRPV1 affinity, underscoring its role in hydrophobic binding .

-

Carboxylic Acid: Neutralization (e.g., esterification) reduces activity, highlighting the importance of hydrogen bonding .

Applications and Future Directions

Challenges and Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume